molecular formula C12H11FN2 B1393093 6-(3-Fluorophenyl)-5-methylpyridin-3-amine CAS No. 1214373-18-8

6-(3-Fluorophenyl)-5-methylpyridin-3-amine

Cat. No. B1393093
CAS RN: 1214373-18-8
M. Wt: 202.23 g/mol
InChI Key: KCNVZAZRQKPOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Synthesis Analysis

While specific synthesis methods for “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” are not available, similar compounds are often synthesized through methods such as the Petasis borono-Mannich multicomponent reaction . This involves the reaction of simple aldehydes, amines, and boronic acid precursors .


Molecular Structure Analysis

The molecular structure of “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely be determined through methods such as X-ray diffraction, as is common for similar compounds . Density functional theory (DFT) might also be used to calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely depend on the specific conditions and reactants present. Pyrrolidine derivatives, for instance, have been shown to have a wide range of reactions due to their versatile scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely be determined through a variety of experimental methods. For similar compounds, properties such as melting point, density, and refractive index are often determined .

Scientific Research Applications

Bio-Orthogonal Click Chemistry

This compound can be used in bio-orthogonal click chemistry . This methodology targets non-native molecules within biological systems and has brought about a paradigm shift in the way we understand and modify biological systems . It has diverse applications, from cell labelling to biosensing and polymer synthesis .

Schiff Base Chemistry

“6-(3-Fluorophenyl)-5-methylpyridin-3-amine” can be used in the synthesis of Schiff bases . Schiff bases are significant sources of compounds for new pharmacological developments . They have been synthesized and assessed for various biological activities they possess .

Antimicrobial Activities

Schiff bases, including derivatives of “6-(3-Fluorophenyl)-5-methylpyridin-3-amine”, have shown antimicrobial activities . They have been effective against various bacterial species .

Antioxidant Activities

Schiff bases have also demonstrated antioxidant activities . They can help in neutralizing harmful free radicals in the body .

Anti-Inflammatory Activities

These compounds have shown anti-inflammatory activities . They can be used in the treatment of conditions that cause inflammation .

Antitumor/Anticancer Activities

Schiff bases have shown antitumor/anticancer activities . They can be used in the development of new cancer treatments .

Antifungal Activities

Schiff bases have demonstrated antifungal activities . They can be effective against various fungal species .

Antiviral Activities

Lastly, Schiff bases have shown antiviral activities . They can be used in the development of new antiviral drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” is used. For instance, many pyrrolidine derivatives have been found to have various biological activities, suggesting that they may interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards associated with “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research on “6-(3-Fluorophenyl)-5-methylpyridin-3-amine” would likely depend on its potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

6-(3-fluorophenyl)-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-5-11(14)7-15-12(8)9-3-2-4-10(13)6-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNVZAZRQKPOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-5-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3-Fluorophenyl)-5-methylpyridin-3-amine
Reactant of Route 6
6-(3-Fluorophenyl)-5-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.